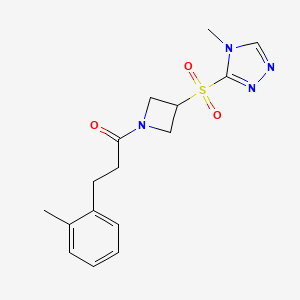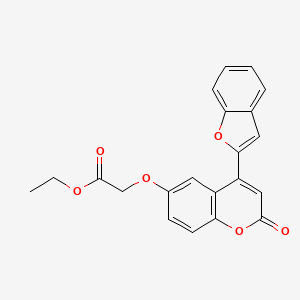
(3-((2-Metilpirimidin-4-il)oxi)piperidin-1-il)(4-propil-1,2,3-tiadiazol-5-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.44. The purity is usually 95%.
BenchChem offers high-quality (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
Este compuesto ha mostrado ser prometedor como agente anticancerígeno. Los investigadores han observado sus efectos inhibitorios sobre el crecimiento de las células cancerosas, particularmente en las células de carcinoma hepatocelular (HepG2). Se necesitan más investigaciones para comprender su mecanismo de acción y posibles aplicaciones clínicas .
Actividad Antifúngica
El compuesto exhibe potentes propiedades antifúngicas. Se ha probado contra diversas cepas de hongos, incluidas las que causan enfermedades en las plantas. Su eficacia contra los patógenos fúngicos sugiere posibles aplicaciones en la agricultura y la protección de cultivos .
Potencial Antioxidante
Los estudios indican que este compuesto posee una actividad antioxidante significativa. Elimina los radicales libres y protege las células del daño oxidativo. Su uso potencial en la prevención de enfermedades relacionadas con el estrés oxidativo justifica una mayor exploración .
Efectos Antiinflamatorios
Los investigadores han observado efectos antiinflamatorios de este compuesto. Modula las vías inflamatorias, lo que lo hace relevante para afecciones como la artritis reumatoide y otros trastornos inflamatorios .
Propiedades Neuroprotectoras
Los estudios in vitro sugieren que el compuesto puede proteger las neuronas del estrés oxidativo y los procesos neurodegenerativos. Su potencial como agente neuroprotector podría tener implicaciones para el tratamiento de enfermedades neurodegenerativas .
Actividad Antiviral
Las investigaciones preliminares indican que el compuesto exhibe actividad antiviral contra ciertos virus. Sus efectos sobre la replicación y los mecanismos de entrada de los virus son de interés para el desarrollo de nuevas terapias antivirales .
Andamiaje de Fármacos Potencial
Dadas sus diversas actividades biológicas, este compuesto podría servir como un andamiaje para el diseño de nuevos fármacos. Los químicos medicinales pueden modificar su estructura para crear derivados con propiedades mejoradas para objetivos terapéuticos específicos .
Estudios de Bioinformática y Acoplamiento Molecular
Los enfoques computacionales, como el acoplamiento molecular, pueden predecir las interacciones del compuesto con proteínas diana. Los investigadores pueden explorar su afinidad de unión y posibles objetivos, lo que ayuda a los esfuerzos de descubrimiento de fármacos .
Propiedades
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-3-5-13-15(24-20-19-13)16(22)21-9-4-6-12(10-21)23-14-7-8-17-11(2)18-14/h7-8,12H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQLQAKZHXUSKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2514486.png)
![methyl 2-(2-{[6-oxo-5-(2-phenylethyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B2514487.png)
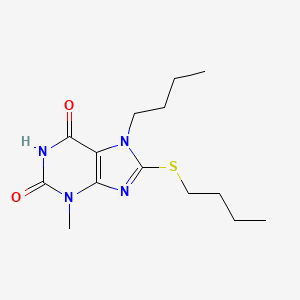
![5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B2514489.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2514494.png)
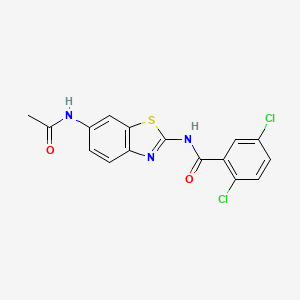
![2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2514498.png)
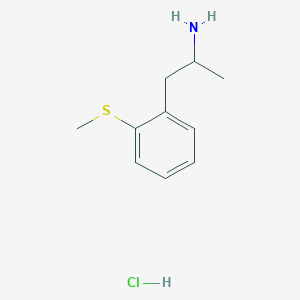


![methyl 5-({2-oxo-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)furan-2-carboxylate](/img/structure/B2514503.png)
